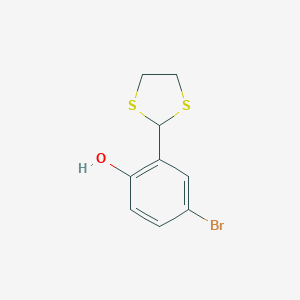

4-Bromo-2-(1,3-dithiolan-2-yl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-(1,3-dithiolan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrOS2/c10-6-1-2-8(11)7(5-6)9-12-3-4-13-9/h1-2,5,9,11H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFSLMGQWCGFHRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(S1)C2=C(C=CC(=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30403020 | |

| Record name | 4-bromo-2-(1,3-dithiolan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30403020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175276-78-5 | |

| Record name | 4-bromo-2-(1,3-dithiolan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30403020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Studies

Reactivity of the Bromine Atom on the Phenol (B47542) Ring

The carbon-bromine bond on the aromatic ring is a primary site for transformations, particularly through transition metal-catalyzed cross-coupling reactions. The reactivity order for aryl halides in such reactions is typically I > Br > Cl. wikipedia.org

The bromine atom serves as an excellent leaving group for various palladium-catalyzed cross-coupling reactions, which are fundamental in forming new carbon-carbon bonds. wikipedia.orgyoutube.comnih.gov

Suzuki-Miyaura Reaction : This reaction couples the aryl bromide with an organoboron species, typically a boronic acid, using a palladium catalyst and a base. wikipedia.org It is a versatile method for forming biaryl structures. The reaction of 4-Bromo-2-(1,3-dithiolan-2-yl)phenol with an arylboronic acid would be expected to yield a substituted biphenyl (B1667301) derivative. mdpi.com The general success of Suzuki couplings with various brominated aromatic compounds suggests this pathway is highly feasible. nih.govmdpi.com

Heck Reaction : The Heck reaction involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgnih.gov This transformation allows for the introduction of vinyl groups onto the phenolic backbone. The reaction is known for its high stereoselectivity, typically favoring the trans product. organic-chemistry.org

Sonogashira Coupling : This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This method is highly effective for synthesizing arylalkynes. The coupling of this compound with an alkyne would introduce an alkynyl substituent at the position of the bromine atom. researchgate.netresearchgate.net

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Ar'-B(OH)₂ (Arylboronic acid) | Pd(0) complex (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Biaryl |

| Heck | R-CH=CH₂ (Alkene) | Pd(0) or Pd(II) complex, Base (e.g., Et₃N) | Aryl-substituted alkene |

| Sonogashira | R-C≡CH (Terminal alkyne) | Pd(0) complex, Cu(I) salt (e.g., CuI), Base (e.g., Amine) | Arylalkyne |

Nucleophilic aromatic substitution (SNA_r), where a nucleophile directly displaces the bromide, is generally challenging for this molecule under standard conditions. masterorganicchemistry.com This type of reaction requires the aromatic ring to be electron-poor, a condition usually met by the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group. masterorganicchemistry.com

The phenol ring in this compound is activated by the electron-donating hydroxyl group, making it electron-rich. Such arenes are typically inert to classical SNA_r reactions. nih.gov While advanced catalytic systems using transition metals can facilitate such substitutions on electron-rich halobenzenes, the classical pathway involving the formation of a negatively charged Meisenheimer complex is highly disfavored. masterorganicchemistry.comnih.gov

The hydroxyl group of the phenol is a powerful activating group and an ortho, para-director for electrophilic aromatic substitution (EAS). youtube.comlibretexts.org In the target molecule, the para position is occupied by the bromine atom. Therefore, incoming electrophiles are directed to the two available ortho positions (C2 and C6 relative to the hydroxyl group).

One ortho position is substituted with the 1,3-dithiolan-2-yl group, which may exert some steric hindrance. The remaining ortho position is unsubstituted, making it the most probable site for further electrophilic attack. The high reactivity of the phenol ring means that reactions like bromination can lead to polysubstitution if not performed under carefully controlled, mild conditions. youtube.com Common EAS reactions include nitration, sulfonation, and halogenation. masterorganicchemistry.comlumenlearning.com

Selective Functionalization and Chemoselectivity

The presence of both a bromine atom and a dithiolane ring on the phenol structure of this compound presents opportunities for selective chemical modifications, a concept known as chemoselectivity.

The bromine atom on the aromatic ring and the dithiolane group exhibit distinct chemical reactivities, allowing for selective transformations. The aryl bromide is susceptible to reactions typical of this functional group, such as cross-coupling reactions, while the dithiolane is generally stable under these conditions but reactive towards specific reagents that target thioacetals.

In a study on a related compound, (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, it was observed that the bromo group on the aryl moiety was preferentially and regioselectively substituted in Suzuki coupling reactions compared to the bromo group on the thiophene (B33073) ring. nih.gov This suggests that the aryl bromide in this compound would likely be more reactive in palladium-catalyzed cross-coupling reactions than the C-S bonds of the dithiolane ring.

The following table outlines the differential reactivity that can be exploited for selective functionalization.

| Reaction Type | Reactive Site | Typical Reagents | Expected Outcome |

|---|---|---|---|

| Suzuki Coupling | Aryl Bromide | Arylboronic acid, Pd catalyst, base | Functionalization at the C4 position |

| Buchwald-Hartwig Amination | Aryl Bromide | Amine, Pd catalyst, base | Introduction of an amino group at C4 |

| Dithiolane Deprotection | Dithiolane Ring | Oxidizing agents (e.g., NBS), Lewis acids | Conversion to a formyl group at C2 |

Regioselectivity refers to the control of reaction at a specific position when multiple reactive sites are present. In this compound, the primary sites for electrophilic aromatic substitution are the positions ortho and para to the strongly activating hydroxyl group. However, with the existing substitution pattern, further electrophilic substitution on the aromatic ring would be directed by the interplay of the existing substituents. The hydroxyl group directs ortho and para, while the bromine is a deactivating ortho-para director. The dithiolane group is generally considered to be weakly deactivating.

Given the steric hindrance from the dithiolane group at the 2-position and the bromine at the 4-position, further electrophilic substitution would likely occur at the 6-position. For instance, bromination of substituted phenols is a well-studied reaction, and the regioselectivity is governed by the directing effects of the substituents. niscpr.res.in

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the reactions that this compound undergoes is crucial for optimizing reaction conditions and predicting outcomes.

While specific mechanistic studies on this compound are scarce, the mechanisms of key transformations involving its functional groups can be inferred from studies on analogous systems.

Dithiolane Ring-Opening: The mechanism of dithiolane ring-opening is dependent on the reagents used. For instance, with mercuric chloride, the reaction is thought to proceed through coordination of Hg(II) to the sulfur atoms, followed by hydrolysis. Oxidative cleavage with reagents like NBS likely involves the formation of a sulfur-bromonium ion intermediate, which is then attacked by water.

Palladium-Catalyzed Cross-Coupling: The mechanism of Suzuki coupling of the aryl bromide would follow the well-established catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Kinetic studies provide quantitative information about reaction rates and the factors that influence them. While no specific kinetic data for reactions of this compound have been found, kinetic studies on the bromination and oxidation of substituted phenols offer a basis for understanding its reactivity. niscpr.res.injournalirjpac.comnih.gov

The following table presents hypothetical relative reaction rates for different transformations of this compound, based on general principles of organic reactivity.

| Reaction | Expected Relative Rate | Influencing Factors |

|---|---|---|

| Electrophilic Aromatic Substitution (e.g., further bromination) | Moderate | Activating -OH group vs. deactivating -Br and dithiolane groups. |

| Suzuki Coupling at C-Br | Fast (with appropriate catalyst) | Nature of the Pd catalyst and ligands, base, and solvent. |

| Dithiolane Ring-Opening (Oxidative) | Fast | Strength of the oxidizing agent. |

Derivatization and Analog Synthesis

Synthesis of Phenol-Substituted Derivatives

The phenolic portion of the molecule, consisting of a hydroxyl group and a bromine-substituted aromatic ring, is amenable to a variety of synthetic transformations.

Alkylation and Acylation of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a primary site for derivatization through alkylation and acylation reactions to produce ether and ester derivatives, respectively.

Alkylation: The synthesis of ether derivatives can be achieved by reacting 4-Bromo-2-(1,3-dithiolan-2-yl)phenol with an alkylating agent, such as an alkyl halide, in the presence of a base. The base, typically a carbonate like potassium carbonate, deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion, which then displaces the halide from the alkylating agent in a Williamson ether synthesis.

Acylation: Ester derivatives can be prepared by reacting the phenolic hydroxyl group with an acylating agent, such as an acyl chloride or acid anhydride. This reaction is often carried out in the presence of a base, like pyridine (B92270) or triethylamine, which neutralizes the acidic byproduct (e.g., HCl) and catalyzes the reaction. For instance, the reaction with acetyl chloride would yield the corresponding acetate (B1210297) ester.

| Reagent | Product Type | Reaction Conditions |

| Alkyl Halide (e.g., Ethyl Bromide) | Ether | Base (e.g., K2CO3), Solvent (e.g., Acetone) |

| Acyl Chloride (e.g., Acetyl Chloride) | Ester | Base (e.g., Pyridine), Solvent (e.g., CH2Cl2) |

| Acid Anhydride (e.g., Acetic Anhydride) | Ester | Base (e.g., Pyridine) or Acid Catalyst |

Introduction of Additional Halogen or Alkyl Substituents

The aromatic ring of this compound can be further functionalized by introducing additional substituents, such as halogens or alkyl groups.

Halogenation: The introduction of another bromine atom onto the aromatic ring can be achieved through electrophilic aromatic substitution. The reaction of 4-(1,3-dithiolan-2-yl)phenol (B1585410) with bromine or N-bromosuccinimide (NBS) can lead to the formation of 2,6-Dibromo-4-(1,3-dithiolan-2-yl)phenol. evitachem.com The conditions for this reaction, such as temperature and solvent, are controlled to prevent over-bromination. evitachem.com

Alkylation: Friedel-Crafts alkylation can be employed to introduce alkyl groups onto the aromatic ring. wikipedia.orgmasterorganicchemistry.comnih.gov This reaction typically involves an alkyl halide and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orgmasterorganicchemistry.com The position of alkylation is directed by the existing substituents on the ring. However, Friedel-Crafts alkylations are known to be prone to side reactions like polyalkylation and carbocation rearrangements. masterorganicchemistry.com A regioselective synthesis of para-alkylated phenols can be achieved using solid acid catalysts like zeolites. researchgate.net

| Reaction | Reagent(s) | Typical Product |

| Bromination | Bromine (Br₂) or N-Bromosuccinimide (NBS) | Dibromo-substituted phenol (B47542) evitachem.com |

| Friedel-Crafts Alkylation | Alkyl Halide, Lewis Acid (e.g., AlCl₃) | Alkyl-substituted phenol wikipedia.orgmasterorganicchemistry.com |

Formation of Schiff Bases and Related Imine Derivatives

The dithiolane group in this compound serves as a protecting group for a formyl group. Deprotection, typically under acidic conditions, reveals the corresponding aldehyde, 5-bromo-2-hydroxybenzaldehyde. This aldehyde is a versatile precursor for the synthesis of Schiff bases and other imine derivatives.

Schiff bases are synthesized by the condensation reaction of the aldehyde with primary amines. researchgate.netijmcmed.orgresearchgate.netderpharmachemica.comresearchgate.netresearchgate.net The reaction is typically carried out in an alcohol solvent, and often a catalytic amount of acid is added to facilitate the dehydration process. A wide variety of primary amines can be used, leading to a diverse library of Schiff base derivatives with different electronic and steric properties. For example, reaction with aniline (B41778) and its derivatives has been reported to yield the corresponding N-aryl imines. researchgate.netresearchgate.net Similarly, condensation with other amines, such as 4-aminobenzoic acid and p-toluidine, has also been documented. researchgate.netderpharmachemica.com

| Amine Reactant | Resulting Schiff Base | Reference |

| Aniline | N-(5-bromo-2-hydroxybenzylidene)aniline | researchgate.net |

| p-Toluidine | N-(5-bromo-2-hydroxybenzylidene)para-toluidine | researchgate.net |

| 4-Aminobenzoic acid | 4-((5-bromo-2-hydroxybenzylidene)amino)benzoic acid | derpharmachemica.com |

| 2-Hydroxy-5-methylaniline | (E)-4-Bromo-2-[(2-hydroxy-5-methylphenyl)iminomethyl]phenol | researchgate.net |

Modification of the 1,3-Dithiolane (B1216140) Ring

The 1,3-dithiolane ring itself can be a site of chemical modification, offering further avenues for creating derivatives of this compound.

Derivatization at the Dithiolane 2-Position

The hydrogen atom at the 2-position of the 1,3-dithiolane ring is acidic and can be removed by a strong base, such as n-butyllithium, to form a carbanion. wikipedia.org This nucleophilic carbon can then react with various electrophiles, allowing for the introduction of a wide range of substituents at this position. For example, reaction with alkyl halides would lead to 2-alkyl-2-aryl-1,3-dithiolanes. However, it is important to note that 2-lithio-1,3-dithiolanes can be unstable and may undergo fragmentation. wikipedia.orgnih.gov More stable 2-lithio-1,3-dithianes are often used as acyl anion equivalents for this reason. nih.gov

Sulfur Atom Functionalization

The sulfur atoms in the 1,3-dithiolane ring can be functionalized, primarily through oxidation. Oxidation of 1,3-dithiolanes can lead to the formation of the corresponding monosulfoxides (1,3-dithiolane-1-oxides) and disulfoxides (1,3-dithiolane-1,3-dioxides). ontosight.aichemicalbook.comrsc.org These oxidations can be carried out using various oxidizing agents. For instance, microbial oxidation has been shown to produce 1,3-dithiolane-1-oxides with high enantiomeric excess. chemicalbook.com Chemical oxidation of 2-phenyl-1,3-dithiolane (B1617770) with tert-butyl hydroperoxide and a titanium catalyst has been reported to yield the monosulfoxide diastereoselectively. chemicalbook.com The resulting sulfoxides and sulfones have different electronic and steric properties compared to the parent dithiolane, which can influence their chemical reactivity and biological activity.

| Modification | Reagent(s) | Product |

| Oxidation | Oxidizing agent (e.g., t-BuOOH, microbial oxidation) | 1,3-Dithiolane-1-oxide or 1,3-Dithiolane-1,3-dioxide ontosight.aichemicalbook.comrsc.org |

Design and Synthesis of Hybrid Structures

The synthesis of hybrid structures from this compound involves the integration of this core scaffold with other molecular fragments to create new compounds with potentially enhanced or novel functionalities. This approach is particularly valuable in drug discovery, where molecular hybridization can lead to compounds with improved efficacy, better pharmacokinetic profiles, or dual-acting capabilities.

The introduction of heterocyclic moieties is a well-established strategy in medicinal chemistry to modulate the physicochemical and biological properties of a lead compound. The bromine atom on the phenyl ring of this compound is an ideal handle for palladium-catalyzed cross-coupling reactions, enabling the facile incorporation of a wide variety of heterocyclic systems.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for the formation of carbon-carbon bonds between the bromophenol core and heterocyclic boronic acids or esters. By employing this method, a diverse library of derivatives featuring heterocycles such as pyridine, pyrazole, and thiazole (B1198619) can be synthesized. acs.orgnih.gov The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and preventing side reactions. acs.org

Sonogashira Coupling: For the introduction of alkyne-linked heterocycles, the Sonogashira coupling is the method of choice. organic-chemistry.orgwikipedia.org This reaction involves the coupling of the aryl bromide with a terminal alkyne-substituted heterocycle in the presence of a palladium catalyst and a copper(I) co-catalyst. nih.gov These rigid, linear linkers can be valuable for probing specific binding interactions in biological targets.

Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds, allowing for the direct attachment of nitrogen-containing heterocycles to the phenolic backbone. wikipedia.orglibretexts.org A variety of heterocyclic amines, such as imidazoles, triazoles, and pyrazoles, can be coupled under relatively mild conditions using a suitable palladium catalyst and ligand system. nih.gov

| Reaction Type | Heterocyclic Partner | Potential Product Structure | Key Reagents |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pyridine-3-boronic acid | 4-(Pyridin-3-yl)-2-(1,3-dithiolan-2-yl)phenol | Pd(PPh3)4, K2CO3 |

| Sonogashira Coupling | Ethynylthiazole | 4-((Thiazol-2-yl)ethynyl)-2-(1,3-dithiolan-2-yl)phenol | PdCl2(PPh3)2, CuI, Et3N |

| Buchwald-Hartwig Amination | 1H-Pyrazole | 4-(1H-Pyrazol-1-yl)-2-(1,3-dithiolan-2-yl)phenol | Pd2(dba)3, Xantphos, Cs2CO3 |

The development of multi-functional scaffolds from this compound can be achieved through multi-component reactions (MCRs). MCRs are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains significant portions of all the starting materials. nih.govcibtech.org This strategy allows for the rapid generation of molecular diversity and complexity from simple precursors. researchgate.net

Mannich-Type Reactions: The phenolic hydroxyl group activates the ortho position for electrophilic substitution. A Mannich reaction with formaldehyde (B43269) and a primary or secondary amine can introduce an aminomethyl group, thereby creating a new point for diversification. researchgate.netnih.gov This can lead to the formation of compounds with potential chelating properties or additional pharmacophoric features.

Ugi and Passerini Reactions: While not directly involving the functional groups of the starting phenol, the dithiolane group can be deprotected to reveal an aldehyde. This aldehyde can then participate in isocyanide-based MCRs like the Ugi and Passerini reactions to generate complex, peptide-like scaffolds. mdpi.com

Synthesis of Fused Heterocyclic Systems: The phenolic hydroxyl and the ortho-dithiolane moiety can be utilized to construct fused heterocyclic systems. For example, reaction with appropriate reagents could lead to the formation of benzofuran (B130515) or benzothiazine derivatives, significantly altering the topology and electronic properties of the original molecule.

| Reaction Type | Reactants | Resulting Scaffold | Potential Functionality |

|---|---|---|---|

| Mannich Reaction | Formaldehyde, Dimethylamine | Aminomethylated phenol | Metal chelation, additional basic center |

| Ugi Reaction (post-deprotection) | Amine, Isocyanide, Carboxylic acid | α-acylamino amide | Peptidomimetic, diverse side chains |

Structure-Reactivity and Structure-Property Relationship Studies

Understanding the relationship between the molecular structure of this compound derivatives and their chemical reactivity and physical properties is crucial for the rational design of new compounds with desired characteristics.

The electronic nature of the substituents on the aromatic ring significantly influences its reactivity towards electrophilic and nucleophilic aromatic substitution reactions. The phenolic hydroxyl group is an activating, ortho-, para-directing group due to its electron-donating resonance effect. youtube.com Conversely, the bromine atom is a deactivating but ortho-, para-directing group due to its electron-withdrawing inductive effect and electron-donating resonance effect. libretexts.org The dithiolane group is generally considered to be weakly electron-withdrawing through an inductive effect. numberanalytics.com

In electrophilic aromatic substitution reactions, the position of substitution will be directed by the powerful activating effect of the hydroxyl group to the positions ortho and para to it. Since the para position is blocked by the bromine atom, further electrophilic substitution is likely to occur at the position ortho to the hydroxyl group.

The bromine atom's presence allows for a wide range of cross-coupling reactions, as previously discussed. The success and rate of these reactions can be influenced by the electronic environment of the C-Br bond. Electron-donating groups elsewhere on the ring can increase the electron density at the carbon bearing the bromine, potentially affecting the oxidative addition step in palladium-catalyzed cycles.

The physical properties of the derivatives, such as solubility, lipophilicity, and melting point, will be heavily influenced by the nature of the incorporated heterocyclic systems or other functional groups. For instance, the introduction of polar, hydrogen-bond-donating or -accepting heterocycles can increase aqueous solubility, a desirable property for many pharmaceutical applications. Conversely, the addition of large, nonpolar groups will increase lipophilicity.

Structure-activity relationship (SAR) studies of various bromophenol derivatives have shown that the position and nature of the halogen substituent can have a profound impact on biological activity. nih.govresearchgate.netnih.govresearchgate.net For derivatives of this compound, it can be hypothesized that variations in the heterocyclic substituent at the 4-position will significantly modulate their biological profile by altering their size, shape, and electronic distribution, thereby affecting their binding affinity to biological targets.

| Structural Modification | Predicted Effect on Reactivity | Predicted Effect on Physicochemical Properties |

|---|---|---|

| Replacement of Br with an electron-donating group (e.g., alkyl) | Increased reactivity towards electrophilic substitution | Increased lipophilicity |

| Replacement of Br with an electron-withdrawing group (e.g., CF3) | Decreased reactivity towards electrophilic substitution | Increased lipophilicity and metabolic stability |

| Introduction of a basic heterocycle (e.g., pyridine) | No significant change in aromatic ring reactivity | Increased aqueous solubility at low pH |

| Introduction of a nonpolar heterocycle (e.g., thiophene) | No significant change in aromatic ring reactivity | Increased lipophilicity |

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete structural picture can be assembled.

The ¹H NMR spectrum of 4-Bromo-2-(1,3-dithiolan-2-yl)phenol provides precise information on the electronic environment of each proton. The aromatic region typically displays signals corresponding to the protons on the phenolic ring. The chemical shifts and splitting patterns of these protons are influenced by the hydroxyl, bromo, and dithiolane substituents. The dithiolane ring protons and the methine proton (the CH connecting the two rings) will appear in the aliphatic region of the spectrum.

Similarly, the ¹³C NMR spectrum reveals the chemical shift of each unique carbon atom in the molecule. The number of signals confirms the number of chemically non-equivalent carbons. The chemical shifts indicate the nature of each carbon, distinguishing between aromatic, aliphatic, and those bonded to heteroatoms like oxygen, sulfur, or bromine.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data (Note: As experimental data from peer-reviewed sources is not publicly available, these are estimated values based on analogous structures. Actual experimental values may vary.)

| Atom Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Phenolic -OH | 5.0 - 6.0 (broad singlet) | - |

| Ar-H (position 3) | ~7.3 | ~132 |

| Ar-H (position 5) | ~7.2 | ~130 |

| Ar-H (position 6) | ~6.8 | ~118 |

| Dithiolane CH (methine) | ~5.8 | ~55 |

| Dithiolane -CH₂- | 3.2 - 3.5 (multiplet) | ~40 |

| C-1 (C-OH) | - | ~155 |

| C-2 (C-dithiolane) | - | ~125 |

| C-3 | - | ~132 |

| C-4 (C-Br) | - | ~112 |

| C-5 | - | ~130 |

| C-6 | - | ~118 |

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. It would be used to confirm the connectivity between adjacent protons on the aromatic ring and within the dithiolane ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the definitive assignment of a carbon signal based on the chemical shift of the proton attached to it. For example, the signal for the methine proton at ~5.8 ppm would correlate with the carbon signal at ~55 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between different functional groups. Key correlations would include the link between the methine proton of the dithiolane ring and the carbons of the phenolic ring (C-1, C-2, and C-6), and correlations from the aromatic protons to neighboring carbons, confirming the substitution pattern.

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to gain structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry measures the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or more decimal places). This allows for the determination of the exact molecular formula of the parent ion. For this compound, the expected molecular formula is C₉H₉BrOS₂. HRMS would be used to confirm this composition by comparing the experimentally measured mass to the calculated exact mass.

Table 2: HRMS Data for C₉H₉BrOS₂

| Ion | Calculated Exact Mass (m/z) | Expected Experimental Mass (m/z) |

| [M]⁺ | 275.9359 | ~275.936 |

| [M+H]⁺ | 276.9437 | ~276.944 |

The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two major peaks for the molecular ion ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by approximately 2 m/z units, providing a clear signature for the presence of a single bromine atom.

In techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID), the molecular ion is induced to break apart into smaller, charged fragments. Analyzing the masses of these fragments provides valuable clues about the molecule's structure.

Key expected fragmentation pathways for this compound would likely include:

Loss of the dithiolane group: Cleavage of the bond between the phenolic ring and the dithiolane ring.

Fragmentation of the dithiolane ring: Loss of ethylene (B1197577) (C₂H₄) or thioformaldehyde (CH₂S) fragments from the dithiolane moiety.

Loss of bromine: Cleavage of the C-Br bond.

Loss of CO: A common fragmentation pathway for phenols.

By piecing together these fragments, the connectivity of the original molecule can be corroborated.

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation or scatter light at characteristic frequencies, providing a molecular "fingerprint."

Table 3: Characteristic IR and Raman Peaks for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

| O-H Stretch | Phenolic -OH | 3200 - 3600 (broad) |

| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 |

| C-H Stretch (Aliphatic) | -CH₂-, -CH- | 2850 - 3000 |

| C=C Stretch (Aromatic) | Benzene (B151609) Ring | 1450 - 1600 |

| C-O Stretch | Phenol (B47542) | 1200 - 1260 |

| C-Br Stretch | Aryl Bromide | 500 - 600 |

| C-S Stretch | Dithiolane | 600 - 800 |

The presence of a broad absorption band in the 3200-3600 cm⁻¹ region of the IR spectrum would be a strong indicator of the hydroxyl group. Peaks in the aromatic C-H and C=C stretching regions would confirm the presence of the benzene ring, while aliphatic C-H stretches would correspond to the dithiolane group. The low-frequency region would contain characteristic stretches for the C-S and C-Br bonds.

Identification of Characteristic Functional Group Frequencies

Spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for identifying the functional groups within a molecule. For this compound, characteristic frequencies would be expected, although specific experimental values are not documented.

Phenolic -OH group: A broad absorption band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, would indicate the presence of the hydroxyl group. The exact position and shape of this peak would be influenced by hydrogen bonding.

Aromatic C-H and C=C bonds: The benzene ring would exhibit C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

C-Br bond: The carbon-bromine bond would show a characteristic absorption in the fingerprint region of the IR spectrum, typically between 500 and 600 cm⁻¹.

1,3-Dithiolan-2-yl group: This group would present characteristic C-S and C-H stretching and bending vibrations. The C-S stretching frequencies are typically found in the 600-800 cm⁻¹ range. The methine proton of the dithiolan ring would give a distinct signal in the ¹H NMR spectrum.

Without experimental data, a precise table of functional group frequencies cannot be provided.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. However, no published crystal structure for this compound could be located in crystallographic databases. Therefore, the following sections are based on expected values and analysis of structurally similar compounds.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

Should a crystal structure be determined, the analysis would focus on the precise measurements of the molecular geometry.

Expected Bond Lengths and Angles:

| Bond/Angle | Expected Value (Å or °) | Notes |

| C-Br Bond Length | ~1.90 Å | Typical for a bromine atom attached to an aromatic ring. |

| Phenolic C-O Length | ~1.36 Å | Shorter than a typical C-O single bond due to resonance. |

| Dithiolan C-S Bonds | ~1.82 Å | Standard length for C-S single bonds in a five-membered ring. |

| Aromatic C-C-C Angle | ~120° | Characteristic of a hexagonal benzene ring. |

| Dithiolan C-S-C Angle | ~95° | Typical for a five-membered ring containing sulfur atoms. |

This table is populated with generalized values and does not represent experimental data for the target compound.

Torsion angles would be crucial in defining the orientation of the 1,3-dithiolan-2-yl group relative to the plane of the phenol ring.

Conformation and Stereochemical Assignment

The 1,3-dithiolan ring typically adopts an envelope or a twist conformation to minimize steric strain. The specific conformation in the solid state would be determined by the crystal packing forces. The methine carbon of the dithiolan ring (C2) is a stereocenter if the substitution pattern allows for chirality. However, in this specific molecule, it is not a chiral center. The relative orientation of the dithiolan and phenol rings would be a key conformational feature.

Crystal Packing and Intermolecular Interactions

In the solid state, molecules of this compound would be expected to pack in a way that maximizes intermolecular interactions. These interactions would likely include:

Hydrogen Bonding: The phenolic hydroxyl group is a strong hydrogen bond donor and could interact with the oxygen or sulfur atoms of neighboring molecules, or potentially with the bromine atom, although the latter is a weaker interaction.

Halogen Bonding: The bromine atom could act as a halogen bond donor, interacting with electron-rich atoms like oxygen or sulfur on adjacent molecules.

π-π Stacking: The aromatic phenol rings could stack on top of each other, contributing to the stability of the crystal lattice.

van der Waals Forces: These non-specific interactions would be present throughout the crystal structure.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the properties of a molecule from first principles. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic and geometric structure.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It has proven to be a reliable and efficient approach for predicting the ground-state properties of organic molecules. For 4-Bromo-2-(1,3-dithiolan-2-yl)phenol, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be instrumental in determining key molecular properties. nih.gov

Studies on the broader class of bromophenols have demonstrated that DFT can accurately predict trends in structural parameters such as O-H and C-O bond lengths, as well as vibrational frequencies. nih.gov These calculations are influenced by factors like intramolecular hydrogen bonding, steric effects, and the inductive effects of the bromine substituent. nih.gov For instance, the presence of a bromine atom ortho to the hydroxyl group can lead to intramolecular hydrogen bonding, affecting the molecule's geometry and acidity. nih.gov

A systematic DFT study of this compound would typically involve geometry optimization to find the lowest energy structure. From this optimized geometry, a wealth of information can be derived, including:

Molecular Geometry: Precise bond lengths, bond angles, and dihedral angles.

Electronic Properties: Dipole moment, polarizability, and molecular electrostatic potential (MEP), which can indicate regions of electrophilic and nucleophilic attack.

Vibrational Frequencies: Prediction of the infrared (IR) and Raman spectra, which can be compared with experimental data for structural validation.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. imist.ma

| Property | Predicted Significance for this compound |

| Optimized Geometry | Elucidation of the spatial arrangement of atoms, including the orientation of the dithiolane ring relative to the phenol (B47542) ring. |

| HOMO-LUMO Gap | Indication of chemical reactivity and the energy required for electronic excitation. A smaller gap suggests higher reactivity. |

| Molecular Electrostatic Potential (MEP) | Identification of electron-rich (nucleophilic) and electron-poor (electrophilic) sites, guiding predictions of intermolecular interactions. |

| Vibrational Frequencies | Assignment of characteristic vibrational modes, aiding in the interpretation of experimental spectroscopic data. |

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate results for electronic structure.

For this compound, ab initio calculations could be employed to:

Benchmark DFT results: Comparing results from different levels of theory can provide confidence in the predicted properties.

Investigate excited states: Time-dependent DFT (TD-DFT) or more advanced ab initio methods are necessary to study the electronic transitions and predict the UV-Vis spectrum of the molecule.

Calculate accurate ionization potentials and electron affinities: These properties are fundamental to understanding the molecule's redox behavior.

Conformational Analysis and Energy Landscapes

The dithiolane ring in this compound is not planar and can adopt different conformations, such as the envelope and twist forms. Furthermore, rotation around the single bond connecting the dithiolane ring to the phenol ring can lead to different rotational isomers (conformers).

A thorough conformational analysis would involve:

Systematic search of the potential energy surface (PES): This can be achieved by systematically rotating key dihedral angles and performing geometry optimizations at each step.

Identification of stable conformers: Locating the minima on the PES corresponds to identifying the stable conformations of the molecule.

Calculation of relative energies: Determining the energy differences between the conformers allows for the prediction of their relative populations at a given temperature.

Determination of rotational barriers: Identifying the transition states connecting the different conformers provides information on the energy barriers to interconversion.

Understanding the conformational preferences and the energy landscape is crucial as different conformers may exhibit different reactivities and biological activities.

| Conformer Feature | Significance |

| Relative Energy | Determines the population of each conformer at equilibrium. |

| Dihedral Angles | Defines the three-dimensional shape of the molecule. |

| Energy Barrier to Rotation | Indicates the flexibility of the molecule and the ease of interconversion between conformers. |

Prediction of Reactivity and Reaction Mechanisms

Computational methods are invaluable for predicting the reactivity of a molecule and for elucidating the mechanisms of chemical reactions.

To understand the kinetics of a chemical reaction, it is essential to identify the transition state (TS), which is the highest energy point along the reaction pathway. Computational chemists use various algorithms to locate and characterize transition states. A key feature of a transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

For this compound, transition state calculations could be used to study various potential reactions, such as electrophilic aromatic substitution on the phenol ring or reactions involving the dithiolane group.

Once the reactants, products, and transition states have been identified, the entire reaction pathway can be mapped out. This is often achieved using methods like the Intrinsic Reaction Coordinate (IRC) calculation, which follows the minimum energy path from the transition state down to the reactants and products.

Elucidating the reaction pathway provides a detailed, step-by-step understanding of the reaction mechanism, including the formation and breaking of bonds and the energies of all intermediates and transition states. This information is critical for optimizing reaction conditions and for designing new synthetic routes. For instance, computational studies on similar heterocyclic systems have been used to understand the regioselectivity of nucleophilic aromatic substitution reactions.

Molecular Electrostatic Potential (MESP) Mapping

Information not available.

Frontier Molecular Orbital (FMO) Analysis

Information not available.

Calculation of Reactivity Descriptors (e.g., Chemical Hardness, Nucleophilicity Index)

Information not available.

Molecular Dynamics Simulations for Dynamic Behavior

Information not available.

Supramolecular Chemistry and Non Covalent Interactions

Investigation of Hydrogen Bonding Networks

Hydrogen bonds are highly directional and are among the strongest non-covalent interactions, playing a primary role in the self-assembly of phenolic compounds.

Intramolecular O–H···N Interactions

An analysis of the molecular structure of 4-Bromo-2-(1,3-dithiolan-2-yl)phenol, which has the chemical formula C₉H₉BrOS₂, definitively shows the absence of any nitrogen atoms labshake.com. The dithiolan ring at the 2-position of the phenol (B47542) contains two sulfur atoms and not nitrogen. Consequently, the formation of intramolecular O–H···N (hydroxyl-nitrogen) hydrogen bonds is chemically impossible for this specific compound.

This type of interaction is, however, a prominent feature in the crystal structures of related 4-bromophenol (B116583) derivatives that incorporate a nitrogen-containing substituent at the 2-position, such as an imine or a pyridine (B92270) ring researchgate.netnih.gov. In those analogous compounds, a strong intramolecular O–H···N bond is frequently observed, leading to the formation of a stable six-membered ring that significantly influences molecular conformation nih.gov. The absence of a nitrogen acceptor in this compound means that its hydrogen-bonding behavior is fundamentally different, with the phenolic hydroxyl group being available for other intra- or intermolecular interactions. Instead of nitrogen, the sulfur atoms of the dithiolan ring could potentially act as hydrogen bond acceptors, leading to O–H···S interactions, a phenomenon observed in other sulfur-containing molecules nih.gov.

Intermolecular C–H···O Interactions

These bonds, while weaker than conventional O–H···O hydrogen bonds, are numerous and collectively play a critical role in directing the three-dimensional assembly of molecules. The formation of these networks helps to satisfy the coordination requirements of the available oxygen acceptor, leading to a more stable and densely packed crystal lattice.

Exploration of Halogen Bonding Interactions

Halogen bonding is a directional, non-covalent interaction where a halogen atom with a region of positive electrostatic potential (a σ-hole) acts as a Lewis acid, interacting with a Lewis base like an oxygen, nitrogen, or sulfur atom. The bromine atom in this compound, being attached to an electron-withdrawing aromatic ring, is a potential halogen bond donor.

Potential halogen bond acceptors within the molecule and in neighboring molecules include the phenolic oxygen and the sulfur atoms of the dithiolan ring. Studies have shown that sulfur can be a favorable acceptor for bromine in halogen bonds, forming stable Br···S interactions semanticscholar.orgnih.gov. The geometry of such an interaction is typically linear, with the C–Br···S angle approaching 180°. The formation of C–Br···O or C–Br···S halogen bonds could lead to the assembly of distinct supramolecular synthons, competing with or complementing the hydrogen-bonding networks to direct the crystal packing researchgate.netnih.gov.

| Interaction Type | Potential Donor | Potential Acceptor | Typical Energy (kcal/mol) | Significance |

|---|---|---|---|---|

| Hydrogen Bond | Phenolic O-H | Phenolic O | 3 - 10 | Primary driver of self-assembly into chains or rings. |

| Hydrogen Bond | Aromatic/Aliphatic C-H | Phenolic O | 0.5 - 2 | Stabilizes 3D packing by linking primary hydrogen-bonded motifs. |

| Halogen Bond | Aromatic C-Br | Phenolic O | 1 - 4 | Directional interaction that can compete with or complement hydrogen bonding. |

| Halogen Bond | Aromatic C-Br | Dithiolan S | 2 - 5 | Strong directional interaction due to sulfur's high polarizability. nih.gov |

| Pi-Stacking | Benzene (B151609) Ring (π-system) | Benzene Ring (π-system) | 1 - 3 | Contributes to packing efficiency and stabilization, often in offset arrangements. |

Potential in Host-Guest Chemistry and Molecular Recognition

The combination of a rigid phenolic body and specific interaction sites (H-bond donor, halogen-bond donor, and multiple acceptors) gives this compound potential for applications in molecular recognition and host-guest chemistry. While no specific studies have been reported, one could envision its self-assembly into larger, ordered structures like rosettes or sheets through a combination of hydrogen and halogen bonds. These ordered assemblies could potentially form cavities capable of including small guest molecules, with the nature of the binding pocket (e.g., its polarity and geometry) being dictated by the directing non-covalent interactions. The bromine and sulfur atoms could offer specific recognition sites for complementary guests, making the compound a candidate for the design of novel crystalline sensors or separation materials.

Application in the Construction of Supramolecular Assemblies and Frameworks

The utility of a molecule in supramolecular chemistry is determined by its capacity to form predictable and robust non-covalent interactions with itself or with other molecules. For this compound, several key functional groups are poised to participate in such interactions.

The phenolic hydroxyl group is a classic hydrogen bond donor and can also act as an acceptor. This duality allows for the formation of various hydrogen-bonded motifs, such as chains, rings, and sheets, which are fundamental to the construction of supramolecular assemblies. In the solid state, it is highly probable that the hydroxyl group of one molecule would interact with an electronegative atom on a neighboring molecule, such as the oxygen of another phenol, the bromine atom, or potentially one of the sulfur atoms in the dithiolane ring.

The bromine atom on the aromatic ring is a potential halogen bond donor. Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base. In the case of this compound, the bromine atom could form halogen bonds with Lewis basic sites on adjacent molecules, such as the oxygen or sulfur atoms. This type of interaction is increasingly being utilized in crystal engineering to guide the formation of specific supramolecular structures.

To illustrate the potential for non-covalent interactions, the table below outlines the expected donor and acceptor capabilities of the functional groups in this compound.

| Functional Group | Potential Role in Non-Covalent Interactions |

| Phenolic -OH | Hydrogen Bond Donor, Hydrogen Bond Acceptor |

| Bromine Atom | Halogen Bond Donor, Weak Hydrogen Bond Acceptor |

| Dithiolane Sulfurs | Hydrogen Bond Acceptor, Halogen Bond Acceptor |

| Aromatic Ring | π-π Stacking Interactions |

Definitive research, including single-crystal X-ray diffraction studies, would be necessary to fully elucidate the precise nature of the supramolecular assemblies formed by this compound and to quantify the geometric parameters of the non-covalent interactions involved. Such studies would provide valuable data for the rational design of new materials with tailored properties based on this versatile chemical building block.

Role As a Synthetic Intermediate in Complex Molecule Synthesis

Precursor for Advanced Organic Scaffolds

The strategic positioning of a reactive bromine atom, a nucleophilic hydroxyl group, and a masked aldehyde function makes 4-Bromo-2-(1,3-dithiolan-2-yl)phenol a valuable starting material for the generation of complex and functionally diverse organic scaffolds.

Building Block in Multi-Step Convergent Syntheses

In convergent synthesis, complex molecules are assembled from several individual fragments that are synthesized separately and then coupled. The distinct reactive sites on this compound allow for its incorporation as a key fragment in such strategies. For instance, the bromine atom is amenable to various palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, alkyl, or other carbon-based substituents. mdpi.comresearchgate.netnih.gov Simultaneously, the phenolic hydroxyl can be engaged in ether or ester linkages, while the dithiolane-protected aldehyde can be unmasked at a later stage for further elaboration, such as aldol (B89426) reactions, Wittig reactions, or reductive aminations. This multi-faceted reactivity allows for the efficient and modular construction of complex target molecules.

Intermediate in the Preparation of Heterocyclic Compounds

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. This compound serves as a valuable precursor for the synthesis of a variety of heterocyclic systems. semanticscholar.orgnih.gov The phenolic hydroxyl and the ortho-positioned aldehyde (upon deprotection) can participate in condensation reactions with various dinucleophiles to form fused heterocyclic rings such as benzofurans, benzoxazoles, and benzothiazoles. Furthermore, the bromine atom can be utilized as a handle for intramolecular cyclization reactions, leading to the formation of diverse heterocyclic scaffolds.

Enabling Divergent Synthesis from a Common Intermediate

Divergent synthesis is a powerful strategy that allows for the creation of a library of structurally related compounds from a single, common intermediate. This compound is an ideal starting point for such approaches. By selectively addressing its different functional groups, a wide array of analogs can be generated. For example, a common intermediate derived from this phenol (B47542) can undergo a variety of cross-coupling reactions at the bromine position, etherifications at the hydroxyl group, and diverse transformations of the deprotected aldehyde. This divergent approach is highly valuable in drug discovery and chemical biology for the rapid exploration of structure-activity relationships.

Contributions to Target-Oriented Synthesis

In target-oriented synthesis, the primary goal is the efficient and elegant construction of a specific, often biologically active, complex molecule. The unique combination of functional groups in this compound has proven instrumental in the total synthesis of several natural products and their analogs. nih.gov Its ability to serve as a linchpin, connecting different fragments of a complex molecule through sequential and chemoselective reactions, underscores its importance in this field. The dithiolane protecting group is particularly advantageous as it is stable to a wide range of reaction conditions and can be selectively removed when needed, revealing the reactive aldehyde functionality for key bond-forming events late in a synthetic sequence.

Applications in Synthetic Method Development

The development of new chemical reactions and methodologies is crucial for advancing the field of organic synthesis. This compound and structurally related compounds have been employed as test substrates in the development of novel catalytic systems and reaction protocols.

Development of New C-C and C-Heteroatom Bond Formations

The presence of an aryl bromide in this compound makes it an excellent substrate for the development and optimization of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bond-forming reactions. It has been utilized in the exploration of novel palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, to forge new C-C bonds. mdpi.comresearchgate.netnih.gov Similarly, it can be employed in the development of copper- or palladium-catalyzed C-N and C-O bond-forming reactions, such as the Buchwald-Hartwig amination and Ullmann condensation, for the synthesis of arylamines and diaryl ethers, respectively. The electronic and steric properties of the dithiolane and hydroxyl substituents can influence the reactivity of the aryl bromide, providing valuable insights into the scope and limitations of new synthetic methods.

Lack of Documented Methodologies for Stereoselective Synthesis Involving this compound

Stereoselective synthesis is a critical area of organic chemistry focused on the preferential formation of one stereoisomer over another. This is often achieved through the use of chiral auxiliaries, chiral catalysts, or chiral reagents that introduce a bias in the spatial orientation of reactants, leading to the desired enantiomer or diastereomer.

While the constituent parts of This compound —a brominated phenol and a dithiolane-protected aldehyde—are common functional groups in organic synthesis, the specific combination in this molecule does not appear to be a widely utilized precursor for creating stereocenters in a controlled manner. The dithiolane group is primarily a protecting group for the aldehyde, and while the aromatic ring can be functionalized, there is no readily available information to suggest its direct participation in established stereoselective transformations.

Consequently, a detailed discussion on the "Methodologies for Stereoselective Synthesis" using this specific compound cannot be provided at this time due to the lack of available research findings. The scientific community has not, to date, published specific protocols or studies highlighting its role as a key intermediate in achieving stereoselectivity in the synthesis of more complex molecules.

Further research would be required to explore the potential of This compound in this capacity. Such investigations might involve its derivatization into a chiral catalyst or substrate, or its use in conjunction with chiral reagents to induce asymmetry in subsequent reactions. However, without existing data, any discussion would be purely speculative and would not adhere to the required standards of scientific accuracy based on published findings.

Emerging Research Areas and Future Perspectives

Catalytic Applications and Ligand Development

The molecular architecture of 4-Bromo-2-(1,3-dithiolan-2-yl)phenol is highly conducive to the development of novel ligands and catalysts. The phenolic oxygen and the sulfur atoms of the dithiolane ring can act as coordination sites for a variety of metal centers. This allows for the design of pincer-type or bidentate ligands that can stabilize transition metal catalysts.

Furthermore, the bromine atom on the phenol (B47542) ring serves as a crucial handle for synthetic elaboration through cross-coupling reactions. Techniques like the Suzuki or Sonogashira coupling can be employed to attach other coordinating groups, leading to a wide array of tailored ligands with specific electronic and steric properties. researchgate.netnih.govmdpi.com These customized ligands could find applications in various catalytic transformations, including C-C and C-N bond formation, which are fundamental processes in organic synthesis.

| Structural Feature | Potential Role in Catalysis | Example Synthetic Strategy | Target Application |

|---|---|---|---|

| Phenolic -OH and Dithiolane S atoms | Coordination sites for metal ions (e.g., Pd, Pt, Cu) | Direct complexation with metal salts | Homogeneous catalysis (e.g., cross-coupling, hydrogenation) |

| Aromatic Bromine Atom | Site for post-functionalization via cross-coupling | Suzuki coupling with arylboronic acids to introduce phosphine or amine groups | Development of complex, tunable ligands for asymmetric catalysis |

| Phenolic Ring | Electronic tuning of the metal center | Introduction of electron-donating or -withdrawing groups on the ring | Fine-tuning catalyst activity and selectivity |

Integration into Responsive Molecular Systems

The dithiolane group is a key component for creating "smart" or responsive molecular systems. Specifically, 1,2-dithiolane rings are known to undergo ring-opening polymerization to form dynamic disulfide bonds. aidic.it These disulfide linkages are often reversible and can respond to various stimuli such as light, redox agents, or the presence of thiols. nih.govnih.govacs.org This dynamic covalent chemistry is the foundation for creating materials that can adapt to their environment.

By incorporating this compound as a monomer or cross-linker into a polymer backbone, it is possible to create stimuli-responsive materials. biomaterials.org For instance, a polymer containing this unit could be designed to degrade or change its properties upon exposure to a specific trigger. The phenolic group can also impart pH-responsiveness, as its acidity changes with the surrounding environment. Such systems are highly sought after for applications in drug delivery, sensors, and actuators.

Advanced Materials Science Applications

The unique characteristics of the dithiolane moiety also position this compound as a valuable building block for advanced materials.

Self-Healing Polymers: The reversible nature of disulfide bonds that can be formed from dithiolane rings is a cornerstone of self-healing material design. nih.govresearchgate.net If a polymer containing these bonds is damaged, the disulfide linkages can reform under certain conditions (e.g., heat or light), effectively repairing the material. researchgate.nettaylorfrancis.com Incorporating this compound into polymer networks could impart these self-healing capabilities.

Organic Electronics: Brominated aromatic compounds are frequently used as intermediates in the synthesis of organic semiconductors. The bromine atom allows for the facile introduction of various functional groups through cross-coupling reactions, enabling the tuning of the electronic properties of the final material. The sulfur atoms in the dithiolane ring could also influence charge transport properties. Therefore, derivatives of this compound could be investigated for use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

Chemo- and Bioselective Transformations

The presence of multiple reactive sites on this compound makes it an interesting substrate for studying and developing chemo- and bioselective reactions. A key challenge and opportunity lie in selectively modifying one functional group without affecting the others.

For example, a palladium catalyst could be used to perform a Suzuki coupling at the bromine position while leaving the phenolic hydroxyl and dithiolane groups intact. mdpi.com Conversely, the phenol group could be selectively etherified or esterified under basic conditions. nih.gov The development of orthogonal protection-deprotection strategies would enable the synthesis of complex derivatives. From a biological perspective, enzymes could be used to selectively transform the phenol group, offering a green and highly specific method for modification. nih.gov This level of control is essential for the efficient synthesis of complex molecules for pharmaceuticals and materials science. researchgate.net

Strategies for Sustainable Synthesis and Circular Economy in Chemical Production

The inclusion of bromine in the molecule brings to the forefront the importance of sustainable practices and the principles of a circular economy. bsef.com Traditionally, the use of bromine in industry has raised environmental concerns, making the development of recycling and recovery methods crucial.

Future research could focus on developing closed-loop systems where the bromine from end-of-life products containing derivatives of this compound can be recovered and reused. chimia.ch This aligns with the broader goal of a circular economy for chemicals. bsef.comyoutube.com Furthermore, the synthesis of the parent compound itself could be made more sustainable by employing green chemistry principles, such as using renewable starting materials, employing catalytic methods to reduce waste, and using environmentally benign solvents. The investigation of biorefinery concepts, where biomass is converted into valuable chemicals like phenols, presents a promising long-term strategy for sustainable production. chemrxiv.org

Opportunities for Machine Learning and AI in Compound Design and Synthesis

Compound Design: ML models can be trained to predict the properties of new molecules. By using this compound as a starting scaffold, AI algorithms could suggest novel derivatives with enhanced catalytic activity, improved material properties, or specific biological functions. nih.gov

Synthesis Planning: AI-powered retrosynthesis tools can propose efficient synthetic routes to the target compound and its derivatives. chemcopilot.com These platforms can analyze vast reaction databases to identify the most promising pathways, potentially reducing the time and resources required for experimental work. youtube.com

Reaction Optimization: Machine learning algorithms can be used to optimize reaction conditions (e.g., temperature, catalyst loading, reaction time) to maximize yield and minimize waste, contributing to more sustainable and cost-effective chemical production.

| Application Area | AI/ML Tool | Potential Impact |

|---|---|---|

| Derivative Design | Generative Models, Quantitative Structure-Activity Relationship (QSAR) | Accelerated discovery of new catalysts, materials, and bioactive compounds. |

| Synthesis Planning | Retrosynthesis Prediction Software (e.g., IBM RXN, Synthia) | Rapid identification of novel and efficient synthetic routes. chemcopilot.com |

| Process Optimization | Bayesian Optimization, Neural Networks | Improved reaction yields, reduced waste, and lower production costs. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Bromo-2-(1,3-dithiolan-2-yl)phenol, and how can reaction conditions be optimized to minimize by-products?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions involving bromophenol derivatives and 1,3-dithiolane precursors. For example, a base-mediated reaction with phenols (e.g., using i-butylamine as a catalyst) can introduce the dithiolane moiety . Optimization involves controlling reaction temperature (20–60°C), solvent polarity (ethanol or THF), and stoichiometric ratios to suppress side reactions like disulfide formation. Purification via recrystallization (e.g., using i-PrOH) and column chromatography (hexane/ethyl acetate gradients) improves yield and purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

- Methodological Answer :

- FTIR : Focus on the O–H stretch (~3334 cm⁻¹ for phenolic –OH) and C–S vibrations (619–775 cm⁻¹) from the dithiolane ring .

- NMR : In H NMR, the aromatic protons (δ 7.06–7.93 ppm) and dithiolane protons (δ 3.32 ppm for CH) are diagnostic. C NMR reveals the brominated aromatic carbons (δ 111–153 ppm) and dithiolane carbons (δ 59.8 ppm) .

- HRMS : Confirm molecular weight (expected [M] at m/z 343 for related derivatives) and isotopic patterns from bromine .

Q. How can researchers identify and mitigate common impurities during synthesis?

- Methodological Answer : Common impurities include unreacted bromophenol precursors or disulfide by-products. Techniques for identification:

- TLC with UV visualization (R comparison against standards).

- HPLC-MS to detect low-concentration impurities.

Mitigation involves adjusting reaction time (3–5 hours to avoid over-alkylation) and using scavengers like activated carbon during workup .

Advanced Research Questions

Q. What crystallographic strategies are recommended for determining the solid-state structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is optimal. Key steps:

- Crystal Growth : Use slow evaporation from i-PrOH/water mixtures to obtain diffraction-quality crystals .

- Data Collection : Employ a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : Use SHELXL (via WinGX suite) for structure solution, with anisotropic displacement parameters for heavy atoms (Br, S). Reported monoclinic P2/c symmetry (a = 12.026 Å, b = 8.3448 Å) confirms molecular packing .

Q. How can density functional theory (DFT) calculations enhance the interpretation of this compound’s electronic properties and reactivity?

- Methodological Answer :

- Geometry Optimization : Perform at B3LYP/6-311+G(d,p) level to model the ground-state structure, comparing bond lengths/angles with XRD data .

- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. The bromine atom and dithiolane sulfur are likely reactive centers .

- UV-Vis Simulation : Compare TD-DFT results (e.g., λ ~275 nm) with experimental spectra to validate electronic transitions .

Q. What mechanistic insights explain the regioselectivity of bromine substitution in derivatives of this compound?

- Methodological Answer : Bromine’s electron-withdrawing effect directs electrophilic substitution to the para position relative to the –OH group. Computational studies (NBO analysis) reveal enhanced positive charge at the C4 position, favoring further functionalization. Experimental validation via Suzuki-Miyaura coupling with arylboronic acids demonstrates selective C–C bond formation at C4 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.